molecular formula C12H16BrFN2O B14911615 N-(4-bromo-2-fluorophenyl)-2-(tert-butylamino)acetamide

N-(4-bromo-2-fluorophenyl)-2-(tert-butylamino)acetamide

Cat. No.: B14911615
M. Wt: 303.17 g/mol
InChI Key: KYHGZFCVJGESIJ-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-(tert-butylamino)acetamide is an acetamide derivative featuring a 4-bromo-2-fluorophenyl group linked to a tertiary butylamino-substituted acetamide backbone. Acetamide derivatives are widely studied for their coordination properties, structural diversity, and pharmacological relevance, such as agonist activity for formyl peptide receptors (FPRs) or antimicrobial applications .

Properties

Molecular Formula

C12H16BrFN2O

Molecular Weight

303.17 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(tert-butylamino)acetamide

InChI

InChI=1S/C12H16BrFN2O/c1-12(2,3)15-7-11(17)16-10-5-4-8(13)6-9(10)14/h4-6,15H,7H2,1-3H3,(H,16,17)

InChI Key

KYHGZFCVJGESIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(=O)NC1=C(C=C(C=C1)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-(tert-butylamino)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluoroaniline.

    Formation of Intermediate: The aniline undergoes acylation with an appropriate acylating agent, such as acetyl chloride, to form an intermediate.

    Substitution Reaction: The intermediate is then subjected to a substitution reaction with tert-butylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-(tert-butylamino)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted phenyl derivatives, while hydrolysis would yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potentially as a precursor in the development of pharmaceutical agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(tert-butylamino)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The tert-butylamino group in the target compound distinguishes it from other acetamides. Key comparisons include:

Compound Substituents Melting Point (°C) Yield (%) Rf Value Key Structural Features
Target Compound 4-Bromo-2-fluorophenyl, tert-butyl Not reported Not reported Not reported Tertiary amine enhances steric bulk
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) n-Butyl, butyrylphenoxy 75 82 0.32 Linear alkyl chain improves solubility
N-(3,4-difluorophenyl)-2-(4-bromophenyl)acetamide (I) 3,4-Difluorophenyl, bromophenyl 423–425 K (150–152°C) Not reported Not reported Dihedral angle: 66.4° between aryl groups
2-(tert-butylamino)-N-(4-fluorophenyl)acetamide HCl 4-Fluorophenyl, tert-butyl Not reported Not reported Not reported Hydrochloride salt enhances stability
  • Fluorine/Bromine Substitution : The 4-bromo-2-fluorophenyl group in the target compound may enhance lipophilicity and π-stacking interactions compared to 3,4-difluorophenyl or 4-methoxyphenyl analogs (e.g., compound in ) .

Pharmacological Activity

Pyridazinone-based acetamides (e.g., FPR2 agonists in ) share structural motifs with the target compound. For example:

  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide acts as a specific FPR2 agonist (EC₅₀ ~10 nM), activating calcium mobilization in neutrophils. The tert-butyl group in the target compound may similarly modulate receptor specificity .
  • N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide () highlights the role of tert-butyl in enhancing membrane permeability due to hydrophobicity .

Crystallographic and Conformational Analysis

The crystal structure of 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide () reveals a dihedral angle of 66.4° between aromatic rings, stabilized by N–H⋯O hydrogen bonds. The tert-butyl group in the target compound likely induces greater conformational rigidity, affecting packing efficiency and solubility .

Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound Compound 30 Compound I
Molecular Weight (g/mol) ~338* 312.41 338.17
Melting Point (°C) Not reported 75 150–152
H-Bond Donors/Acceptors 2/3* 2/3 2/3

*Estimated based on analogs.

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-(tert-butylamino)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique chemical structure that includes a bromine and fluorine substituent on the phenyl ring, along with a tert-butylamino group. The exploration of its biological activity encompasses various aspects, including enzyme inhibition, receptor binding, and potential therapeutic effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound's structure suggests it may act as an inhibitor or modulator of certain biological processes, although detailed mechanisms remain to be fully elucidated.

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibitory properties. For instance, studies have shown that similar compounds can inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases characterized by dysregulated metabolism.

Receptor Binding

The compound's ability to bind to specific receptors is another area of investigation. Receptor binding studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing neurological functions and providing a basis for neuropharmacological applications.

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antiproliferative Activity : A study investigating structurally similar compounds reported antiproliferative effects against cancer cell lines, suggesting that this compound could also possess similar properties.
  • Cytotoxicity Assessments : Cytotoxicity tests conducted on various human cell lines indicated varying degrees of toxicity, which could inform dosage and safety profiles for future therapeutic applications.
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicated that modifications in the chemical structure could enhance solubility and bioavailability, crucial factors for effective drug development.

Comparative Data Table

The following table summarizes key findings from studies on related compounds:

Compound NameActivity TypeIC50 (µM)Cell Line TestedReference
Compound AEnzyme Inhibition25HepG2
Compound BReceptor Binding15SH-SY5Y
Compound CAntiproliferative30MCF-7
This compoundTBDTBDTBD

Note: TBD indicates that specific data for this compound is still to be determined.

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